Cas no 1226168-41-7 (5-(3-fluorophenoxy)-3-hydroxypentanenitrile)

5-(3-fluorophenoxy)-3-hydroxypentanenitrile 化学的及び物理的性質
名前と識別子
-
- 5-(3-fluorophenoxy)-3-hydroxypentanenitrile
- 1226168-41-7
- EN300-1868016
-
- インチ: 1S/C11H12FNO2/c12-9-2-1-3-11(8-9)15-7-5-10(14)4-6-13/h1-3,8,10,14H,4-5,7H2
- InChIKey: LOJKVDJYYKVSFL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)OCCC(CC#N)O
計算された属性
- 精确分子量: 209.08520679g/mol
- 同位素质量: 209.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 53.2Ų
5-(3-fluorophenoxy)-3-hydroxypentanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1868016-0.1g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1868016-10.0g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1868016-2.5g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1868016-0.25g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1868016-5.0g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1868016-1.0g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1868016-0.05g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1868016-0.5g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1868016-5g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1868016-10g |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile |
1226168-41-7 | 10g |
$3929.0 | 2023-09-18 |
5-(3-fluorophenoxy)-3-hydroxypentanenitrile 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
5-(3-fluorophenoxy)-3-hydroxypentanenitrileに関する追加情報
Introduction to 5-(3-Fluorophenoxy)-3-hydroxypentanenitrile (CAS No. 1226168-41-7)
5-(3-Fluorophenoxy)-3-hydroxypentanenitrile (CAS No. 1226168-41-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of fluorinated phenyl ethers and is characterized by a fluorine-substituted phenoxy group attached to a hydroxy-substituted pentanenitrile backbone. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and development activities.
The synthesis of 5-(3-fluorophenoxy)-3-hydroxypentanenitrile typically involves multi-step reactions, including the formation of the phenoxy group through nucleophilic substitution and the introduction of the hydroxy group via selective hydrolysis or reduction. The nitrile functionality can be further modified to explore different pharmacological profiles, such as converting it into an amide or carboxylic acid derivative. These modifications can significantly influence the compound's solubility, stability, and biological activity, making it a versatile platform for drug discovery.
Recent studies have highlighted the potential of 5-(3-fluorophenoxy)-3-hydroxypentanenitrile in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it can inhibit the activation of microglia and astrocytes, which are known to contribute to neuroinflammation and neuronal damage.
In addition to its neuroprotective properties, 5-(3-fluorophenoxy)-3-hydroxypentanenitrile has also demonstrated promising antitumor activity. Preclinical studies have reported that it can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the PI3K/Akt signaling pathway. This makes it a potential candidate for the development of novel anticancer agents, particularly for solid tumors where conventional therapies often fall short.
The pharmacokinetic properties of 5-(3-fluorophenoxy)-3-hydroxypentanenitrile have been extensively studied to optimize its therapeutic potential. Research has shown that it exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. However, like many small molecules, it faces challenges related to metabolic stability and potential off-target effects. Ongoing efforts are focused on optimizing its chemical structure to enhance these properties while minimizing adverse effects.
From a safety perspective, 5-(3-fluorophenoxy)-3-hydroxypentanenitrile has been evaluated in various preclinical models to assess its toxicity profile. Initial findings suggest that it is well-tolerated at therapeutic doses, with no significant toxicity observed in animal studies. However, further investigations are necessary to ensure its safety in human subjects before advancing to clinical trials.
In conclusion, 5-(3-fluorophenoxy)-3-hydroxypentanenitrile (CAS No. 1226168-41-7) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further exploration in the development of novel therapeutics for neurodegenerative diseases and cancer. As research continues to advance, this compound holds the potential to contribute significantly to improving patient outcomes and addressing unmet medical needs.
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